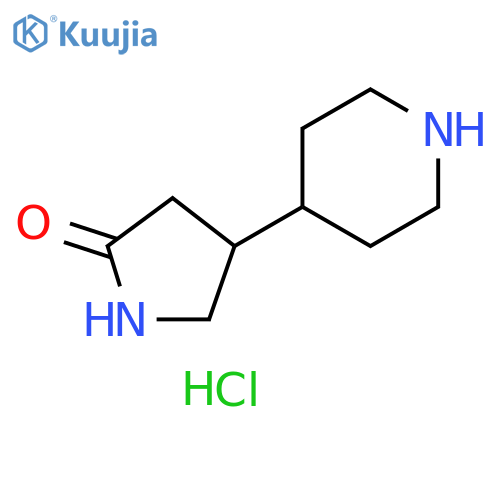Cas no 1955514-60-9 (4-(piperidin-4-yl)pyrrolidin-2-one hydrochloride)

1955514-60-9 structure
商品名:4-(piperidin-4-yl)pyrrolidin-2-one hydrochloride
CAS番号:1955514-60-9
MF:C9H17ClN2O
メガワット:204.697081327438
MDL:MFCD28894465
CID:5238025
PubChem ID:122164251
4-(piperidin-4-yl)pyrrolidin-2-one hydrochloride 化学的及び物理的性質
名前と識別子
-
- hydrochloride
- 4-(piperidin-4-yl)pyrrolidin-2-one hydrochloride
-
- MDL: MFCD28894465
- インチ: 1S/C9H16N2O.ClH/c12-9-5-8(6-11-9)7-1-3-10-4-2-7;/h7-8,10H,1-6H2,(H,11,12);1H
- InChIKey: RMWPVDQIHTVUBF-UHFFFAOYSA-N
- ほほえんだ: O=C1NCC(C2CCNCC2)C1.Cl
4-(piperidin-4-yl)pyrrolidin-2-one hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-303569-5.0g |
4-(piperidin-4-yl)pyrrolidin-2-one hydrochloride |
1955514-60-9 | 95% | 5.0g |
$2981.0 | 2023-02-26 | |
| Enamine | EN300-303569-0.5g |
4-(piperidin-4-yl)pyrrolidin-2-one hydrochloride |
1955514-60-9 | 95% | 0.5g |
$803.0 | 2023-09-05 | |
| Enamine | EN300-303569-1.0g |
4-(piperidin-4-yl)pyrrolidin-2-one hydrochloride |
1955514-60-9 | 95% | 1g |
$0.0 | 2023-06-07 | |
| Aaron | AR01B6UM-100mg |
4-(piperidin-4-yl)pyrrolidin-2-one hydrochloride |
1955514-60-9 | 95% | 100mg |
$514.00 | 2025-02-14 | |
| Aaron | AR01B6UM-50mg |
4-(piperidin-4-yl)pyrrolidin-2-one hydrochloride |
1955514-60-9 | 95% | 50mg |
$353.00 | 2025-02-14 | |
| Aaron | AR01B6UM-5g |
4-(piperidin-4-yl)pyrrolidin-2-one hydrochloride |
1955514-60-9 | 95% | 5g |
$4124.00 | 2025-02-14 | |
| Aaron | AR01B6UM-2.5g |
4-(piperidin-4-yl)pyrrolidin-2-one hydrochloride |
1955514-60-9 | 95% | 2.5g |
$2795.00 | 2025-02-14 | |
| 1PlusChem | 1P01B6MA-5g |
4-(piperidin-4-yl)pyrrolidin-2-one hydrochloride |
1955514-60-9 | 95% | 5g |
$3747.00 | 2024-06-17 | |
| 1PlusChem | 1P01B6MA-1g |
4-(piperidin-4-yl)pyrrolidin-2-one hydrochloride |
1955514-60-9 | 95% | 1g |
$1334.00 | 2024-06-17 | |
| 1PlusChem | 1P01B6MA-2.5g |
4-(piperidin-4-yl)pyrrolidin-2-one hydrochloride |
1955514-60-9 | 95% | 2.5g |
$2552.00 | 2024-06-17 |
4-(piperidin-4-yl)pyrrolidin-2-one hydrochloride 関連文献
-
Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410
-
3. Water
-
Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
-
Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065
1955514-60-9 (4-(piperidin-4-yl)pyrrolidin-2-one hydrochloride) 関連製品
- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)
- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)
- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)
- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)
- 133059-44-6(4-Bromo-3-fluorobenzonitrile)
- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)
- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)
- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)
- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)
- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1955514-60-9)4-(piperidin-4-yl)pyrrolidin-2-one hydrochloride

清らかである:99%
はかる:1g
価格 ($):667.0